N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide
Description
Properties
Molecular Formula |
C21H21ClN4O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloroindol-1-yl)propanamide |
InChI |
InChI=1S/C21H21ClN4O/c22-16-5-3-8-19-15(16)10-13-26(19)14-11-21(27)23-12-4-9-20-24-17-6-1-2-7-18(17)25-20/h1-3,5-8,10,13H,4,9,11-12,14H2,(H,23,27)(H,24,25) |
InChI Key |
YPOFBLMKPGPYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Indole Functionalization via N-Alkylation
The 4-chloroindole nucleus is alkylated at the N1 position using methyl acrylate in the presence of a base.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate () |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78% |
The reaction proceeds via nucleophilic attack of the indole nitrogen on the β-carbon of methyl acrylate, followed by ester hydrolysis to yield 3-(4-chloro-1H-indol-1-yl)propanoic acid.
Chlorination at the C4 Position
4-Chloroindole is synthesized from indole via electrophilic substitution using sulfuryl chloride () in dichloromethane at 0°C. The reaction is quenched with aqueous sodium bicarbonate to achieve a 92% yield.
Preparation of 3-(1H-Benzimidazol-2-yl)propan-1-amine
Benzimidazole Ring Formation
Benzimidazole is synthesized from o-phenylenediamine and propionic acid derivatives under acidic conditions.
Cyclization Protocol
-
Reactants : o-Phenylenediamine (1 equiv), 3-chloropropionyl chloride (1.2 equiv).
-
Catalyst : 4-Toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Solvent : Toluene (reflux, 8 hours).
The 2-position of benzimidazole is selectively functionalized due to the electron-withdrawing effect of the adjacent nitrogen.
Propylamine Side Chain Introduction
The propylamine side chain is introduced via nucleophilic substitution of 3-(1H-benzimidazol-2-yl)propyl chloride with aqueous ammonia.
Conditions :
-
Temperature : 60°C.
-
Solvent : Ethanol/water (3:1).
-
Yield : 76%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 3-(4-chloro-1H-indol-1-yl)propanoic acid with 3-(1H-benzimidazol-2-yl)propan-1-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Optimized Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.5 equiv) |
| Additive | HOBt (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 68% |
The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the primary amine to form the amide bond.
Mixed Anhydride Method
An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate.
Procedure :
-
3-(4-Chloro-1H-indol-1-yl)propanoic acid (1 equiv) is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in THF at -15°C.
-
After 30 minutes, 3-(1H-benzimidazol-2-yl)propan-1-amine (1 equiv) is added.
-
The mixture is stirred at 0°C for 3 hours, yielding the product in 72%.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water.
Purity Data
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 99.2 |
| NMR | >99 |
Spectroscopic Validation
-
NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, indole H2), 7.72–7.68 (m, 2H, benzimidazole H4/H7), 7.45–7.40 (m, 2H, indole H5/H6), 4.32 (t, Hz, 2H, N-CH2), 3.12 (t, Hz, 2H, CO-NH-CH2), 2.65–2.58 (m, 4H, propyl chain).
-
IR (KBr) : 3280 cm (N-H stretch), 1650 cm (amide C=O), 1540 cm (C-N bend).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide (EDC/HOBt) | 68 | 99.2 | Moderate | High |
| Mixed Anhydride | 72 | 98.5 | High | Moderate |
| Enzymatic Catalysis | 55 | 97.8 | Low | Low |
The mixed anhydride method offers superior scalability for industrial applications, while EDC/HOBt is preferred for small-scale synthesis requiring high purity.
Mechanistic Insights and Side Reactions
Competing Acylation Pathways
During amide coupling, over-activation of the carboxylic acid can lead to the formation of symmetric anhydrides, reducing yields. The use of HOBt suppresses this by stabilizing the active ester.
Benzimidazole Tautomerization
Under acidic conditions, the benzimidazole moiety may tautomerize, leading to regioisomeric byproducts. Maintaining a neutral pH during coupling minimizes this.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times from hours to minutes by enhancing heat/mass transfer. A prototype setup achieved an 81% yield at 0.5 kg/day throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups (if present) or other reducible functionalities within the compound.
Substitution: The compound can undergo substitution reactions, especially at the chloro group on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzimidazole-indole compounds.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to its biological effects. The indole moiety can interact with various receptors and enzymes, contributing to its pharmacological activities .
Comparison with Similar Compounds
Structural and Functional Differences
Replacement of the 4-chloroindole with 4-methoxyindole (e.g., ) introduces a polar methoxy group, which may improve solubility but reduce membrane permeability compared to the chloro substituent.
Substituent Effects :
- The diphenylpropanamide analog (C₂₈H₂₃N₃O, ) demonstrates significantly higher lipophilicity (XLogP3 = 5.8) due to aromatic stacking, making it suitable for targets requiring deep hydrophobic interactions.
- Sulfonamide-containing analogs (e.g., ) show enhanced kinase inhibitory activity, attributed to hydrogen-bonding interactions with catalytic lysine residues.
Biological Activity :
- Benzimidazole-indole hybrids (e.g., ) have shown promise in antimicrobial and anticancer studies. For instance, benzimidazole derivatives like compound 10244308 (binding affinity: -7.3 kcal/mol against MRSA PBP2A) highlight the scaffold's versatility .
- The piperazine-containing propanamide (C₂₅H₂₈ClFN₄O₂, ) achieved moderate antimicrobial activity, though lower purity (55–73% LC/MS) suggests optimization is needed.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of a benzimidazole moiety and an indole derivative, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 380.9 g/mol. The presence of functional groups such as amides and halogens enhances its reactivity and interaction with biological targets.
Preliminary studies suggest that this compound exhibits significant anticancer properties. The proposed mechanisms include:
- Inhibition of Signaling Pathways : The compound may inhibit specific signaling pathways associated with tumor growth and proliferation, potentially affecting kinases or G-protein coupled receptors.
- Interaction with Biological Targets : The benzimidazole and indole components are known to interact with various enzymes and receptors, which may contribute to the therapeutic effects observed .
Anticancer Activity
Research indicates that this compound has demonstrated notable anticancer activity across various cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induces apoptosis via mitochondrial pathway |
| NCI-H460 | 42.30 | Inhibits cell proliferation |
| HepG2 | 17.82 | Alters cell cycle progression |
These findings highlight the compound's potential as a therapeutic agent against multiple cancer types .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal assessed the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in MCF7 cells at concentrations as low as 12.50 µM .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, revealing that derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide, and how can reaction yields be improved?
- Methodology :
- Stepwise synthesis : Begin with functionalizing the benzimidazole and indole moieties separately. Coupling reactions (e.g., amide bond formation between the propyl linker and propanamide group) are critical. Use catalysts like sodium hydride or cesium carbonate in polar aprotic solvents (e.g., DMF) for efficient activation .
- Yield optimization : Monitor reaction progress via HPLC or TLC. Purification via column chromatography or recrystallization (e.g., using DMSO/water mixtures) improves purity. Reaction temperatures between 35–90°C and pH adjustments (e.g., ammonia solution for precipitation) enhance yields .
- Key parameters : Solvent choice, catalyst loading, and reaction time. For example, copper(I) bromide can accelerate coupling steps .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, benzimidazole protons at δ 7–8 ppm) and carbon assignments .
- HRMS (ESI) : Verify molecular weight with <2 ppm error (e.g., m/z 215 [M+H]+ for related compounds) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological assays are recommended to screen its activity?
- Initial screening :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values <50 µg/mL indicate promising activity .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its biological targets?
- SAR insights :
- Benzimidazole moiety : Critical for binding ATP pockets in kinases (e.g., via π-π stacking with Phe residues). Chlorine at the indole 4-position enhances lipophilicity and target affinity .
- Propanamide linker : Flexibility impacts membrane permeability. Replace with rigid spacers (e.g., triazole) to study conformational effects .
- Experimental design : Synthesize analogs (e.g., 4-fluoro or 4-methyl indole derivatives) and compare IC50 values in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Troubleshooting :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
- Solubility issues : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Case study : If one study reports antimicrobial activity (MIC = 10 µg/mL) and another shows no effect, re-test under identical conditions (pH, inoculum size) and validate via time-kill assays .
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Computational workflow :
- Target selection : Prioritize enzymes/receptors with structural homology (e.g., human formyl-peptide receptors for indole derivatives) .
- Docking software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., kinase ATP-binding domain) .
- Validation : Compare predicted binding poses with mutagenesis data (e.g., Ala-scanning of key residues) .
Key Recommendations for Researchers
- Synthesis : Optimize coupling steps with microwave-assisted synthesis to reduce reaction time .
- Biological studies : Pair in vitro assays with zebrafish models for preliminary toxicity/activity profiling .
- Data interpretation : Use cheminformatics tools (e.g., KNIME, RDKit) to correlate structural features with assay outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
